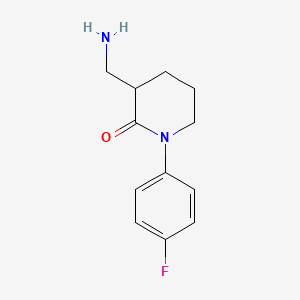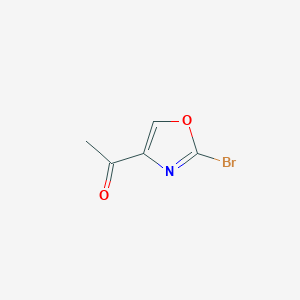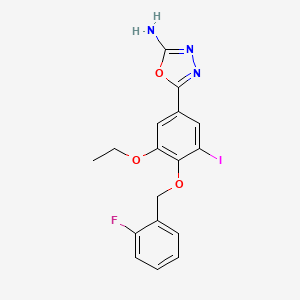![molecular formula C15H15BrN4O B11789713 6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine CAS No. 1706450-07-8](/img/structure/B11789713.png)
6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-propoxyphenylhydrazine with 2-bromo-1,3-dinitrobenzene in the presence of a base can lead to the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azido derivatives, while oxidation with potassium permanganate can yield oxidized triazole derivatives.
Scientific Research Applications
6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.
Bromo-substituted Aromatics: Compounds with bromine atoms in their structure, such as bromobenzene derivatives, exhibit similar reactivity patterns.
Uniqueness
6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is unique due to the combination of the triazole ring with the 4-propoxyphenyl and bromine substituents. This unique structure imparts specific properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
1706450-07-8 |
|---|---|
Molecular Formula |
C15H15BrN4O |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
6-bromo-2-(4-propoxyphenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C15H15BrN4O/c1-2-7-21-11-5-3-10(4-6-11)20-18-14-8-12(16)13(17)9-15(14)19-20/h3-6,8-9H,2,7,17H2,1H3 |
InChI Key |
SAXIQQHILLVQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)


![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)


![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)



